5-Iodo-2-(trifluoromethyl)phenol
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Overview
Description
5-Iodo-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3IO. It is a solid, colorless or white crystalline substance. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(trifluoromethyl)phenol typically involves the following steps:
Starting Material: The process begins with 3-iodotoluene.
Trifluoromethylation: 3-iodotoluene is reacted with trifluoroacetic acid to form 3-iodo-5-(trifluoromethyl)toluene.
Oxidation: The intermediate is then oxidized to produce this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom.
Oxidation and Reduction: The phenolic group allows it to undergo oxidation and reduction reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
5-Iodo-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)phenol
- 4-Iodo-2-(trifluoromethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenol
Uniqueness
5-Iodo-2-(trifluoromethyl)phenol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the phenol ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions .
Properties
Molecular Formula |
C7H4F3IO |
---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
5-iodo-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H |
InChI Key |
PGTHPJILTDJFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)O)C(F)(F)F |
Origin of Product |
United States |
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